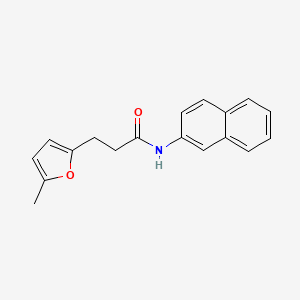
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that belongs to the class of organic compounds called nitrobenzenes. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties and potential applications.
科学研究应用
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. It has been found to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has also been used as a fluorescent probe to study the binding of ligands to proteins, such as human serum albumin.
作用机制
The mechanism of action of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide involves the inhibition of enzymes by binding to their active sites. The nitro group of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide can form hydrogen bonds with the amino acid residues of the enzyme, while the benzyl group can interact with the hydrophobic pockets of the enzyme. This results in a decrease in the activity of the enzyme, which can lead to the desired biological effect.
Biochemical and Physiological Effects:
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has been found to exhibit a range of biochemical and physiological effects, depending on the target enzyme and the concentration of the compound. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine in the brain. This can result in improved cognitive function and memory retention. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide has also been found to exhibit antitumor and anti-inflammatory activities, which may be due to its ability to inhibit certain enzymes involved in these processes.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide in lab experiments is its high potency and selectivity towards certain enzymes. This allows researchers to study the effects of enzyme inhibition on biological processes with greater precision and accuracy. However, one limitation of using 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for the research and development of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and related compounds. One area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and its analogs may also have potential applications in the field of cancer therapy, due to their antitumor activity. Another area of research is the investigation of the structure-activity relationship of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide and related compounds, which can provide insights into the molecular mechanisms of enzyme inhibition and lead to the development of more potent and selective inhibitors.
合成方法
The synthesis of 2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methylbenzylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux conditions to form the desired product, which is purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-2-4-11(5-3-10)9-17-15(19)13-7-6-12(18(20)21)8-14(13)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXLXAURNOOXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylbenzyl)-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)
![N-[2-(butyrylamino)phenyl]-2-furamide](/img/structure/B5857199.png)


![methyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5857222.png)
![N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5857230.png)


![ethyl 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5857248.png)



![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)